Diethyl Allylmalonate: A Comprehensive Technical Guide
Diethyl Allylmalonate: A Comprehensive Technical Guide
CAS Number: 2049-80-1
This technical guide provides an in-depth overview of diethyl allylmalonate, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's properties, synthesis, analysis, and key applications, with a focus on detailed experimental protocols and data presentation.
Chemical and Physical Properties
Diethyl allylmalonate is a colorless to slightly yellow liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2049-80-1 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Boiling Point | 222-223 °C (at 760 mmHg) | |
| Density | 1.015 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.431 | |
| Flash Point | 71 °C (160 °F) - closed cup | |
| Solubility | Not miscible or difficult to mix with water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of diethyl allylmalonate. The following tables summarize the key spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 5.77 | A |
| 5.10 | B |
| 5.04 | C |
| 4.192 | D |
| 3.412 | E |
| 2.644 | F |
| 1.266 | G |
(Reference for ¹H NMR data:[2])
¹³C NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl (C=O) |
| ~132 | Alkene (-CH=) |
| ~118 | Alkene (=CH₂) |
| ~61 | Methylene (B1212753) (-O-CH₂-) |
| ~52 | Malonate alpha-carbon (-CH-) |
| ~34 | Allyl methylene (-CH₂-) |
| ~14 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of diethyl allylmalonate exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Alkene (=C-H) |
| ~2980 | C-H stretch | Alkane (-C-H) |
| ~1735 | C=O stretch | Ester (C=O) |
| ~1645 | C=C stretch | Alkene (C=C) |
| ~1465 | C-H bend | Alkane (-CH₂-) |
| ~1370 | C-H bend | Alkane (-CH₃) |
| ~1250-1000 | C-O stretch | Ester (C-O) |
Mass Spectrometry
Electron ionization mass spectrometry of diethyl allylmalonate results in a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 200 | [M]⁺ (Molecular ion) |
| 155 | [M - OEt]⁺ |
| 127 | [M - CO₂Et]⁺ |
| 109 | |
| 98 | |
| 81 | |
| 55 | |
| 41 | [C₃H₅]⁺ (Allyl cation) |
| 29 | [C₂H₅]⁺ (Ethyl cation) |
(Reference for Mass Spectrometry data:[2])
Synthesis of Diethyl Allylmalonate
The most common method for the synthesis of diethyl allylmalonate is the alkylation of diethyl malonate with an allyl halide.
Reaction Scheme
The overall reaction is a nucleophilic substitution where the enolate of diethyl malonate attacks the allyl halide.
Caption: Synthesis of Diethyl Allylmalonate.
Experimental Protocol
This protocol is a representative procedure for the synthesis of diethyl allylmalonate.
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[3]
-
Stir the reaction mixture at room temperature for 10 minutes.[3]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[3]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Filter the reaction mixture through a bed of Celite to remove the inorganic salts.[3]
-
Wash the Celite bed with acetonitrile (100 mL).[3]
-
Combine the filtrates and concentrate them under reduced pressure to obtain crude diethyl allylmalonate as a colorless liquid.[3]
Purification: The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications
The reactivity of diethyl allylmalonate is primarily centered around the active methylene proton (if present after mono-alkylation), the ester functionalities, and the allyl group. It is a key intermediate in the synthesis of a variety of organic compounds.
Malonic Ester Synthesis
Diethyl allylmalonate is a classic substrate in the malonic ester synthesis, which is a method for preparing carboxylic acids. The general mechanism involves the formation of an enolate, followed by alkylation, hydrolysis of the esters, and finally decarboxylation.
Caption: Malonic Ester Synthesis Mechanism.
Other Applications
-
Synthesis of Barbiturates: Diethyl allylmalonate is a precursor in the synthesis of certain barbiturates, which are a class of central nervous system depressants.
-
Pharmaceutical Intermediates: It serves as a building block for various active pharmaceutical ingredients (APIs).
-
Flavor and Fragrance Compounds: The versatile reactivity of diethyl allylmalonate allows for its use in the synthesis of compounds for the flavor and fragrance industry.
Safety Information
Diethyl allylmalonate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.
Hazard Identification
-
GHS Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as oxidizing agents.
Conclusion
Diethyl allylmalonate is a versatile and important intermediate in organic synthesis. Its well-defined reactivity, particularly in the context of the malonic ester synthesis, makes it a valuable tool for the construction of a wide range of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling and an understanding of its properties are essential for its safe and effective use in a laboratory setting. This guide has provided a comprehensive overview of its key characteristics to support researchers and scientists in their work.
